4-[2-(4-chlorophenoxy)ethyl]morpholine
Description
4-[2-(4-Chlorophenoxy)ethyl]morpholine is a morpholine derivative featuring a chlorophenoxyethyl side chain. Morpholine derivatives are widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBKNVHCDOVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324342 | |
| Record name | 4-[2-(4-chlorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91802-95-8 | |
| Record name | 4-[2-(4-chlorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenoxy)ethyl]morpholine typically involves the reaction of morpholine with 4-chlorophenoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Morpholine+4-chlorophenoxyethyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-[2-(4-chlorophenoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 4-[2-(4-chlorophenoxy)ethyl]morpholine and its analogs:
*Estimated from analogs in and .
Key Observations:
- Halogen Substitution: Bromine (in 4-[2-(4-bromophenoxy)ethyl]morpholine) increases molecular weight and lipophilicity (cLog P ~4.3) compared to the chloro analog (cLog P ~3.2–4.2) . Higher lipophilicity may enhance blood-brain barrier penetration but could also increase toxicity .
- Heterocyclic Modifications: Thiazole-containing analogs (e.g., 4-[4-(4-chlorophenyl)thiazol-2-yl]morpholine) introduce additional hydrogen-bonding sites, which may improve target specificity .
Anticancer Activity
- 4-((2-(p-[(E)-2-(Tetramethylnaphthyl)propenyl]phenoxy)ethyl))-morpholine: This arotinoid derivative demonstrated potent antitumor activity in rat mammary cancer models, reducing tumor burden by 70–90% at 0.35 mmol/kg/day. Notably, it showed lower bone toxicity compared to retinoic acids .
- Chlorophenoxyethyl-morpholine Derivatives: Compounds with para-chlorophenyl groups (cLog P ~4.2) exhibited higher TNF-α inhibitory potency than those with naphthyloxy groups (cLog P ~3.2), suggesting a balance between lipophilicity and activity .
Enzyme Inhibition
- Thiazole-Morpholine Hybrids : 4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine and related compounds are explored as CYP121A1 inhibitors, targeting Mycobacterium tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
